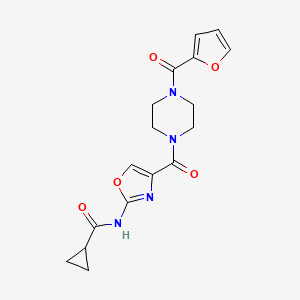

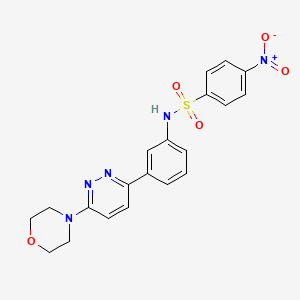

![molecular formula C16H10BrN3OS3 B2554247 2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-32-5](/img/structure/B2554247.png)

2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide" is a complex molecule that likely contains a benzamide moiety linked to a thiazole and benzothiazole scaffold. This type of structure is often explored for its potential biological activities, which can include anticancer properties as seen in similar compounds .

Synthesis Analysis

The synthesis of related compounds typically involves heterocyclization reactions. For instance, a series of N-substituted benzamides were synthesized by cyclization of corresponding thioureas using bromine in dry acetone with triethylamine . Another synthesis approach for benzoic acid derivatives, which could be adapted for the target compound, involves a four-step process starting from commercially available precursors, proceeding through the formation of α-bromo ketone intermediates, and using reagents like formamide and thiourea .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray crystallography can also be used to determine the solid-state structure, as seen in the characterization of antipyrine derivatives . These methods would likely be applicable to the analysis of the target compound's structure.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the bromo substituent and the thiazole and benzothiazole rings. For example, the bromo group could be involved in further substitution reactions, while the sulfur atoms in the thiazole rings might participate in redox reactions or act as nucleophiles . The compound's reactivity could also be explored in the context of green chemistry, as seen in the synthesis of related benzamides in water .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and stability, would be influenced by the molecular structure. The presence of halogens and sulfur atoms could affect the compound's lipophilicity and electronic properties. Computational studies, including ADMET predictions, can provide insights into the drug-like behavior and potential oral bioavailability of these compounds .

科学的研究の応用

Synthetic Chemistry and Compound Formation 2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is involved in various synthetic pathways and the formation of complex organic compounds. For instance, it participates in one-pot reactions leading to the formation of alternative products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and is part of cyclocondensation processes (Krauze et al., 2007). Additionally, its derivatives have been transformed into polyfunctionalized 4,5-dihydro-1,3-thiazoles through deprotonation and intramolecular ring-closing, showcasing its versatility in generating new molecular structures (Nedolya et al., 2015).

Biological Activity and Potential Therapeutic Applications Derivatives of this compound have demonstrated significant biological activities. Some compounds, synthesized from this chemical scaffold, have shown potent immunosuppressive and immunostimulatory properties against macrophages and T-lymphocytes, as well as inhibitory effects on NO generation stimulated by LPS. They also exhibited cytotoxicity against various carcinoma and leukemia cells, indicating their potential as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).

Innovative Synthetic Methods and Green Chemistry The compound and its derivatives are also pivotal in developing innovative synthetic methods. For instance, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides have been synthesized using green chemistry principles, with water as the optimal reaction medium, indicating an environmentally friendly approach to complex organic synthesis (Horishny & Matiychuk, 2020).

将来の方向性

Benzothiazole derivatives, such as this compound, are of great interest in the field of drug design due to their high biological and pharmacological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity, as well as exploring the potential of these compounds in the development of new drugs and materials .

特性

IUPAC Name |

2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3OS3/c1-22-16-19-11-7-6-10-12(13(11)24-16)23-15(18-10)20-14(21)8-4-2-3-5-9(8)17/h2-7H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKKROUQRUTSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)

![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)

![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)